2-(2-Fluoro-4-nitrophenyl)propanoic acid
Overview
Description
2-(2-Fluoro-4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8FNO4 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-nitrophenyl)propanoic acid typically involves multi-step reactions. One common method includes the esterification of a precursor compound followed by subsequent reactions to introduce the fluorine and nitro groups. For instance, the esterification of a precursor compound with methanol in the presence of a catalytic amount of concentrated hydrochloric acid can yield an intermediate product. This intermediate can then undergo further reactions, such as hydrogenation using palladium on activated carbon, and nitration using sulfuric acid and sodium nitrite, to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on activated carbon or other reducing agents like sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-Fluoro-4-aminophenyl)propanoic acid, while substitution reactions can introduce various functional groups in place of the fluorine or nitro groups.
Scientific Research Applications
2-(2-Fluoro-4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-nitrophenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-4-aminophenyl)propanoic acid: Similar structure but with an amino group instead of a nitro group.
2-(4-Nitrophenyl)propanoic acid: Lacks the fluorine atom, which can affect its chemical properties and reactivity.
2-(2-Fluoro-4-methylphenyl)propanoic acid: Contains a methyl group instead of a nitro group, altering its chemical behavior.
Uniqueness
2-(2-Fluoro-4-nitrophenyl)propanoic acid is unique due to the combination of the fluorine and nitro groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various research applications.
Properties
IUPAC Name |
2-(2-fluoro-4-nitrophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5(9(12)13)7-3-2-6(11(14)15)4-8(7)10/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQCPNADYHADDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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